molecular formula C11H12N2O B3070610 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 100479-70-7

1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B3070610
CAS No.: 100479-70-7
M. Wt: 188.23 g/mol
InChI Key: ZILVMLWWVGDAHG-UHFFFAOYSA-N
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Description

1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: Further reduction can lead to the formation of corresponding alkanes.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

    Reduction: Formation of 1-[4-(1H-imidazol-1-yl)phenyl]ethane.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
  • 4-(1H-imidazol-1-yl)benzaldehyde
  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Uniqueness: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both an imidazole ring and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVMLWWVGDAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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